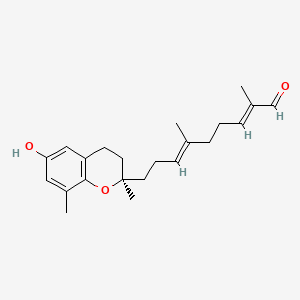
2,3,5-Trimethyl-6-(4-(methylthio)butyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine is an organic compound belonging to the class of pyrazines. Pyrazines are aromatic heterocyclic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 4. This particular compound is known for its distinct odor and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of 2,3,5-trimethylpyrazine with 4-methylsulfanylbutyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or further to a hydrocarbon.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor
Mechanism of Action
The mechanism of action of 2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,5-trimethylpyrazine: Lacks the 4-methylsulfanylbutyl group.
2,3,5-trimethyl-6-(4-methylthio)butylpyrazine: Similar structure but with a different substituent on the butyl chain
Uniqueness
2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industry .
Properties
CAS No. |
92233-83-5 |
|---|---|
Molecular Formula |
C12H20N2S |
Molecular Weight |
224.37 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-(4-methylsulfanylbutyl)pyrazine |
InChI |
InChI=1S/C12H20N2S/c1-9-10(2)14-12(11(3)13-9)7-5-6-8-15-4/h5-8H2,1-4H3 |
InChI Key |
KGBPITFLJDEWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CCCCSC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



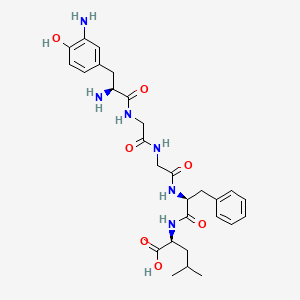

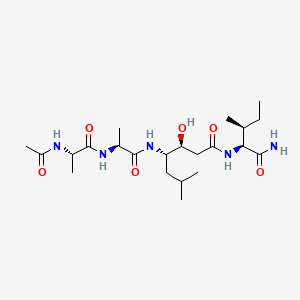
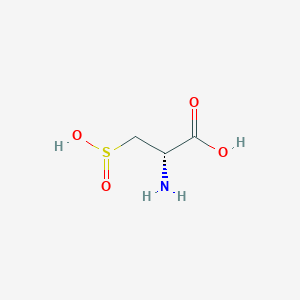

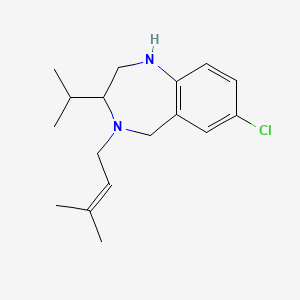
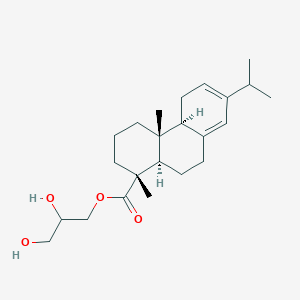



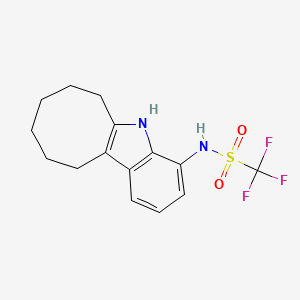
![N'-[4-[4-(3-methylphenyl)piperazine-1-carbonyl]phenyl]-3,5-dinitrobenzohydrazide](/img/structure/B12752136.png)
